![molecular formula C19H22N2OS B3938641 2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B3938641.png)
2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole
Overview
Description
2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a benzimidazole derivative that has been found to have a variety of interesting properties, including its ability to interact with biological systems in unique ways. In Finally, we will also discuss some future directions for research on this compound.
Mechanism of Action
The mechanism of action of 2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole is not fully understood, but it is believed to involve the binding of the compound to certain biological molecules such as DNA or enzymes. This binding can result in changes in the fluorescence properties of the compound, allowing it to be used as a probe for the detection of these molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole are not well understood, but it is believed that the compound may have some effect on the activity of certain enzymes or other biological molecules. However, more research is needed to fully understand the effects of this compound on biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole in lab experiments is its ability to act as a fluorescent probe for the detection of certain biological molecules. This can be a useful tool for researchers who are studying the activity of enzymes or other biological molecules. However, one limitation of using this compound is that it may not be suitable for all types of experiments, and more research is needed to fully understand its potential applications.
Future Directions
There are many potential future directions for research on 2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole. One area of research that is particularly promising is the development of new and improved fluorescent probes based on this compound. Researchers could also investigate the potential use of this compound in drug discovery or other applications in the field of medicine. Finally, more research is needed to fully understand the mechanisms of action and biochemical effects of this compound, which could lead to new insights into the functioning of biological systems.
Scientific Research Applications
2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole has been found to have a variety of potential scientific research applications. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of certain biological molecules. For example, this compound has been used to detect the presence of DNA in cells, as well as to monitor the activity of certain enzymes.
properties
IUPAC Name |
2-[2-(4-butan-2-ylphenoxy)ethylsulfanyl]-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-3-14(2)15-8-10-16(11-9-15)22-12-13-23-19-20-17-6-4-5-7-18(17)21-19/h4-11,14H,3,12-13H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQACTNVHHVUXQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-[4-(Butan-2-YL)phenoxy]ethyl}sulfanyl)-1H-1,3-benzodiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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